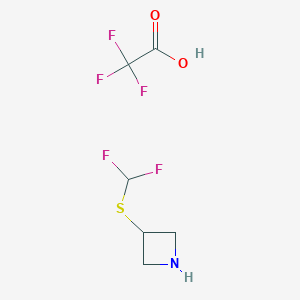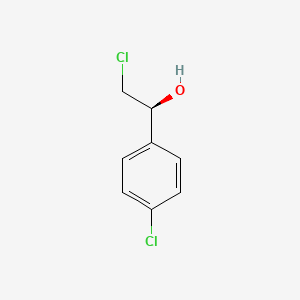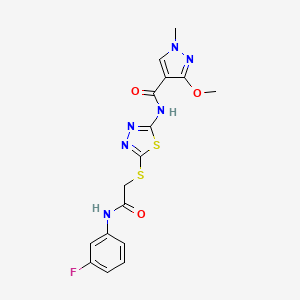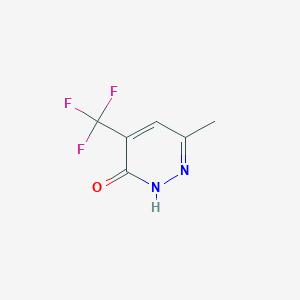
Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of closely related compounds involves reactions of specific phenyl derivatives with different reactants under various conditions to form esters and other derivatives. For instance, the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester were achieved by reacting pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, leading to the formation of multiple derivatives through subsequent reactions (Pimenova et al., 2003). Such methodologies could potentially be adapted for the synthesis of Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated through various spectroscopic techniques and theoretical calculations. Studies on compounds like (E)-2-((3-fluorophenylimino)methyl)-3-methoxyphenol reveal the importance of techniques like XRD, FT–IR, and UV–Vis in determining the structure, with detailed analysis including Hirshfeld surface analysis and DFT calculations (Demircioğlu et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving this compound and its analogs can lead to various interesting derivatives, with reactions such as the Wolff rearrangement being key for transforming certain esters into ketenes and other derivatives (Rostovskii et al., 2017). Such reactions expand the chemical versatility and potential applications of these compounds.
Physical Properties Analysis
The physical properties of compounds similar to this compound, such as their solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various conditions. The synthesis and crystalline structure of related compounds provide insight into their stability and physical behavior under different environmental conditions (Liang, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential for chemical modifications, are significant for the application of this compound in various fields. Studies on related compounds have shown the potential for various chemical reactions and modifications, highlighting the compound's versatility (Yu, 2002).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate and similar compounds have been used in chemical synthesis. For instance, Rostovskii et al. (2017) demonstrated its use in producing 3,4-dihydro-2Н-pyrrol-2-one derivatives through Wolff rearrangement, further leading to more stable 1Н-pyrrol-2(3H)-one derivatives or addition reactions with water molecules (Rostovskii et al., 2017).
- Pimenova et al. (2003) synthesized 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a compound with similar structural features, to explore its reactions with aniline, o-phenylenediamine, and o-aminophenol, revealing interesting thermal cyclization processes (Pimenova et al., 2003).
Copolymerization and Materials Science
- Compounds with structural resemblance to this compound are used in the field of materials science, particularly in copolymerization processes. Kharas et al. (2017) synthesized novel trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, for copolymerization with styrene, contributing to the development of new materials (Kharas et al., 2017).
Biological and Medicinal Applications
- Although not directly using this compound, studies on similar compounds indicate potential biological and medicinal applications. For example, the work by Piccoli et al. (2012) on orexin-1 receptor mechanisms in binge eating involved compounds with structural similarities, demonstrating the potential of such chemicals in pharmacological research (Piccoli et al., 2012).
Eigenschaften
IUPAC Name |
methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-15-10-4-3-7(12)5-8(10)9(13)6-11(14)16-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOBBRCAZWBYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2492449.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide](/img/structure/B2492450.png)





![N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2492459.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopentanecarboxamide](/img/structure/B2492464.png)


![8-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B2492470.png)
